molecular formula C12H9BrN2O B5602695 2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole CAS No. 33598-53-7

2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole

Cat. No. B5602695
CAS RN: 33598-53-7
M. Wt: 277.12 g/mol
InChI Key: UANYWSTWMGECJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the Weidenhagen reaction followed by N-methylation processes. Such procedures have been utilized to create compounds like 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole and 1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazoles, indicating a methodology that could be applicable for the synthesis of 2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole (El’chaninov et al., 2015).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals the presence of electrophilic substitution reactions that involve both the furan ring and the central benzene fragment, which suggests complex reactivity patterns. For instance, 2-(3′-furyl)-1-methyl-1H-benzimidazole undergoes various electrophilic substitution reactions, indicating the reactivity of the furan ring at specific positions which could be similar for the 5-bromo-2-furyl analog (Achkasova et al., 2005).

Scientific Research Applications

Synthesis and Reactivity

Research in the field of organic chemistry has explored the synthesis and electrophilic substitution reactions of benzimidazole derivatives. For instance, El’chaninov et al. (2015) synthesized 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole through the Weidenhagen reaction followed by N-methylation, focusing on reactions involving the furan ring and central benzene fragment (El’chaninov, Aleksandrov, & El’chaninov, 2015). This research underlines the chemical versatility and potential for further functionalization of benzimidazole compounds.

Pharmacological Potential

Several studies have highlighted the antimicrobial and antifungal activities of benzimidazole derivatives. Güven et al. (2007) synthesized novel furyl and benzimidazole substituted benzyl ethers and evaluated their antibacterial and antifungal activities, finding compounds with potent activity against various strains (Güven, Erdogan, Göker, & Yıldız, 2007). Another study by Pedini et al. (1990) synthesized 2-(5'-nitro-2'-furyl or 2'-thienyl) benzimidazoles with different substituents in the 5 position, demonstrating antibacterial and antimycotic activity in vitro (Pedini, Meo, Ricci, Bastianini, & Jacquignon, 1990).

Anti-Angiogenic Properties

Temirak et al. (2014) explored the anti-angiogenic potentials of 2-(5-methyl-2-furyl)-1H-benzimidazole derivatives, finding some compounds showing significant cytotoxic activity against the human breast cancer cell line MCF-7 and notable in vitro inhibition against vascular endothelial growth factor (VEGF) (Temirak, Shaker, Ragab, Ali, Soliman, Mortier, Wolber, Ali, & Diwani, 2014). This research suggests the potential of benzimidazole derivatives in cancer treatment through the inhibition of angiogenesis.

Supramolecular Chemistry Applications

The construction of supramolecular architectures using benzimidazole derivatives has been reported, where Sun et al. (2002) created helical supramolecular structures stabilized by π-π interactions between benzimidazole rings (Sun, Shao, Chen, Hu, Sheldon, Wang, Leng, & Jin, 2002). These findings open avenues for the development of novel materials with specific physical or chemical properties.

Safety and Hazards

The safety and hazards associated with “2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole” are not fully documented. Sigma-Aldrich provides this product as-is and makes no representation or warranty with respect to this product .

properties

IUPAC Name

2-(5-bromofuran-2-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANYWSTWMGECJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349829
Record name 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33598-53-7
Record name 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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